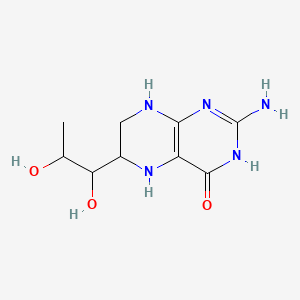
テトラヒドロビオプテリン
概要
説明
Tetrahydrobiopterin is a naturally occurring compound that serves as a cofactor for several enzymes involved in the metabolism of amino acids and the biosynthesis of neurotransmitters. It plays a crucial role in the degradation of phenylalanine and the synthesis of serotonin, melatonin, dopamine, norepinephrine, and epinephrine . Its chemical structure is that of a reduced pteridine derivative.
科学的研究の応用
作用機序
テトラヒドロビオプテリンは、芳香族アミノ酸のヒドロキシル化に関与するいくつかの酵素の補因子として作用することで、その効果を発揮します。 基質への分子状酸素の移動を促進し、ヒドロキシル化された生成物の形成をもたらします 。 テトラヒドロビオプテリンの分子標的には、フェニルアラニンヒドロキシラーゼ、チロシンヒドロキシラーゼ、トリプトファンヒドロキシラーゼが含まれます 。 これらの酵素は、ドーパミン、セロトニン、ノルエピネフリンなどの神経伝達物質の合成に関与しています 。
類似化合物:
ネオプテリン: 免疫応答に関与するプテリジン誘導体。
ジヒドロビオプテリン: テトラヒドロビオプテリンの生合成における中間体。
セピアプテリン: テトラヒドロビオプテリンの生合成における前駆体.
独自性: テトラヒドロビオプテリンは、複数のヒドロキシラーゼ酵素の補因子として作用できるという点でユニークであり、いくつかの重要な神経伝達物質の合成に不可欠です。 フェニルアラニンの分解と神経伝達物質の生合成の両方における役割は、他の類似化合物とは異なります 。
生化学分析
Biochemical Properties
Tetrahydrobiopterin is involved in the hydroxylation of aromatic amino acids, functioning as a cofactor for aromatic amino acid hydroxylases . It also plays a role in the synthesis of nitric oxide by acting as a cofactor for nitric oxide synthase isoenzymes .
Cellular Effects
Tetrahydrobiopterin influences cell function through its role in the synthesis of monoamine neurotransmitters and nitric oxide . It is involved in cell signaling pathways related to these molecules and can influence gene expression and cellular metabolism through these pathways .
Molecular Mechanism
At the molecular level, Tetrahydrobiopterin exerts its effects through its role as a cofactor for various enzymes. It is involved in binding interactions with these enzymes, potentially influencing their activity . Changes in gene expression may also occur as a result of the pathways that Tetrahydrobiopterin is involved in .
Metabolic Pathways
Tetrahydrobiopterin is involved in several metabolic pathways. It is formed de novo from GTP via a sequence of three enzymatic steps carried out by GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase . It can also interact with other enzymes and cofactors in these pathways .
準備方法
合成経路と反応条件: テトラヒドロビオプテリンは、一連の酵素反応を通じてグアノシン三リン酸から合成されます。 関与する主要な酵素には、グアノシン三リン酸シクロヒドロラーゼI、6-ピルボイルテトラヒドロプテリンシンターゼ、およびセピアプテリンレダクターゼがあります 。合成経路には、グアノシン三リン酸からジヒドロネオプテリン三リン酸への変換、続いて6-ピルボイルテトラヒドロプテリンの形成とその後のテトラヒドロビオプテリンへの還元が含まれます。
工業生産方法: テトラヒドロビオプテリンの工業生産には、必要な酵素を過剰発現する遺伝子組み換え微生物の発酵が含まれます。 発酵ブロスはその後、テトラヒドロビオプテリンを分離精製するために精製プロセスにかけられます 。
化学反応の分析
反応の種類: テトラヒドロビオプテリンは、酸化、還元、置換など、さまざまな化学反応を起こします。 テトラヒドロビオプテリンは、ヒドロキシル化反応の補因子として作用し、芳香族アミノ酸にヒドロキシル基の付加を促進します 。
一般的な試薬と条件: テトラヒドロビオプテリンを含む反応で使用される一般的な試薬には、分子状酸素とさまざまなヒドロキシラーゼ酵素が含まれます。 反応は通常、生理学的条件下で起こり、特定の酵素の存在が反応を進めるために不可欠です 。
主な生成物: テトラヒドロビオプテリンを含む反応から生成される主な生成物には、チロシンや5-ヒドロキシトリプトファンなどのヒドロキシル化アミノ酸が含まれます 。
4. 科学研究への応用
テトラヒドロビオプテリンは、幅広い科学研究の用途を持っています。
化学: ヒドロキシル化やその他の生化学的プロセスのメカニズムを研究するために、酵素反応の補因子として使用されます。
生物学: テトラヒドロビオプテリンは、神経伝達物質の生合成に不可欠であり、神経生物学研究において重要な化合物となっています.
類似化合物との比較
Neopterin: A pteridine derivative involved in the immune response.
Dihydrobiopterin: An intermediate in the biosynthesis of tetrahydrobiopterin.
Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.
Uniqueness: Tetrahydrobiopterin is unique in its ability to act as a cofactor for multiple hydroxylase enzymes, making it essential for the synthesis of several key neurotransmitters. Its role in both the degradation of phenylalanine and the biosynthesis of neurotransmitters distinguishes it from other similar compounds .
特性
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872469 | |
| Record name | 5,6,7,8-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17528-72-2 | |
| Record name | Tetrahydrobiopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17528-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrobiopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














